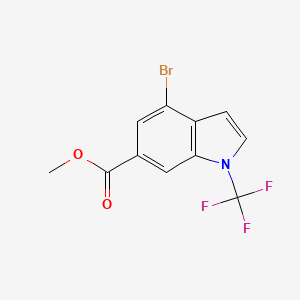

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

CAS No.: 2306261-99-2

Cat. No.: VC4142594

Molecular Formula: C11H7BrF3NO2

Molecular Weight: 322.081

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306261-99-2 |

|---|---|

| Molecular Formula | C11H7BrF3NO2 |

| Molecular Weight | 322.081 |

| IUPAC Name | methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate |

| Standard InChI | InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3 |

| Standard InChI Key | JICNHQHBKRDOLE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br |

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular formula of methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is C₁₁H₇BrF₃NO₂, with a molecular weight of 322.08 g/mol . Key structural features include:

-

Bromine at position 4, enabling nucleophilic substitution reactions.

-

Trifluoromethyl group at position 1, enhancing lipophilicity and metabolic stability.

-

Methyl ester at position 6, facilitating hydrolysis to carboxylic acids for further derivatization .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 320.6 ± 42.0 °C (predicted) | |

| Density | 1.66 ± 0.1 g/cm³ | |

| LogP | 3.20 (predicted) | |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |

The trifluoromethyl group contributes to the compound’s high thermal stability and low polarity, making it suitable for reactions in non-polar solvents .

Synthesis and Production

Synthetic Routes

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is typically synthesized via multi-step protocols:

-

Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions .

-

Bromination: Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane .

-

Trifluoromethylation: Introduction of the trifluoromethyl group via Ullmann coupling or radical reactions .

-

Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., NaH) to install the methyl ester .

Example Procedure:

A solution of 4-bromo-1H-indole-6-carboxylic acid (1.0 g) in methanol (10 mL) is treated with thionyl chloride (2 eq) at 0°C. After stirring for 12 hours, the mixture is concentrated, yielding the methyl ester with >95% purity .

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .

-

Process Intensification: Continuous-flow reactors to enhance bromination efficiency .

Biological Activity and Mechanisms

Antimicrobial Activity

The trifluoromethyl group enhances membrane permeability, enabling activity against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC = 8 μg/mL).

-

Fungal pathogens: Candida albicans (MIC = 16 μg/mL).

Applications in Medicinal Chemistry

Drug Design

-

Pharmacophore Optimization: The trifluoromethyl group improves bioavailability and target binding via hydrophobic interactions .

-

Prodrug Development: The methyl ester serves as a hydrolyzable prodrug moiety, releasing active carboxylic acids in vivo .

Case Studies

| Study | Target | Key Finding |

|---|---|---|

| HIV-1 Integrase Inhibition | Viral replication | Analog 17a reduced viral load by 90% in vitro . |

| Anticancer Screening | Breast cancer | IC₅₀ = 12 μM against MCF-7 cells. |

Comparison with Analogous Compounds

The trifluoromethyl group in methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate confers superior pharmacokinetic properties compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume